molecular formula C16H28N2O2S B2852528 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2034422-37-0

1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2852528
CAS No.: 2034422-37-0
M. Wt: 312.47
InChI Key: MMJPFULEMNFFDV-UHFFFAOYSA-N
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Description

1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS: 2310014-87-8) is a heterocyclic compound featuring a 1,4-diazepane core substituted with oxane-4-carbonyl and thian-4-yl groups. Its molecular formula is C₁₅H₂₆N₂O₃, with a molecular weight of 282.38 g/mol (calculated from SMILES: O=C(C1CCOCC1)N1CCCN(CC1)C1CCOC1) . Its structural uniqueness lies in the combination of oxygen-rich oxane and sulfur-containing thian moieties, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

oxan-4-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2S/c19-16(14-2-10-20-11-3-14)18-7-1-6-17(8-9-18)15-4-12-21-13-5-15/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJPFULEMNFFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar 1,4-Diazepane Derivatives

The following table and analysis compare the target compound with structurally related 1,4-diazepane derivatives, focusing on substituents, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Target/Activity Key Findings
1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane C₁₅H₂₆N₂O₃ 282.38 Oxane-4-carbonyl, thian-4-yl Unknown (research use only) No reported bioactivity; used in synthesis studies
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane C₁₃H₁₅ClN₄ ~262.7 3-Chlorophenylpyrazole 5-HT₇ serotonin receptor High selectivity for 5-HT₇R; reduces self-grooming in Shank3 transgenic mice
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane C₁₈H₂₀ClN₂ ~299.8 Benzhydryl (4-chlorophenyl/phenyl) Antimalarial (assumed from study context) Synthesized via halide substitution; no explicit bioactivity
1-(9H-Fluoren-9-yl)-1,4-diazepane C₁₈H₂₀N₂ ~264.4 Fluorenyl Unknown High synthetic yield (chromatography purification)
(5R)-1-[4-(Allyloxy)-5-vinylpyrimidin-2-yl]-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepane C₂₉H₃₃N₇O₂ ~535.6 Pyrimidine, triazole, benzoyl Orexin receptor antagonist Patent-protected synthesis; orexin antagonism for sleep disorders

Substituent-Driven Functional Differences

Oxane/Thian vs. Aromatic Heterocycles
  • However, the thian-4-yl (sulfur-containing) moiety may increase lipophilicity, balancing solubility and membrane permeability.
  • In contrast, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane () features a chlorophenylpyrazole group, which enhances binding to serotonin receptors due to aromatic stacking and halogen interactions . This highlights how electron-withdrawing substituents (e.g., chlorine) and aromatic systems optimize receptor affinity.
Therapeutic Target Specificity
  • The orexin receptor antagonist () incorporates a pyrimidine-triazole-benzoyl scaffold, demonstrating that bulkier substituents are critical for targeting G-protein-coupled receptors (GPCRs) like orexin . The target compound’s smaller substituents (oxane/thian) may limit GPCR engagement but could favor enzyme inhibition or allosteric modulation.

Notes

  • Substitutions on the 1,4-diazepane core dictate target engagement, solubility, and metabolic fate, necessitating further structure-activity relationship (SAR) studies.

This analysis synthesizes fragmented data from diverse sources, emphasizing substituent-driven functional divergence among 1,4-diazepane derivatives.

Q & A

Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Formation of the diazepane core via cyclization of precursor amines under controlled pH and temperature (e.g., 50–80°C) .
  • Step 2: Introduction of the thian-4-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance yield .
  • Step 3: Oxane-4-carbonyl incorporation using a coupling agent (e.g., DCC/DMAP) in dichloromethane at 0–25°C .
    Optimization Strategies:
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies functional groups (e.g., oxane carbonyl at ~170 ppm in ¹³C NMR) and confirms regioselectivity .
    • 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the diazepane-thian linkage .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 3 ppm error) .
  • HPLC-PDA: Assesses purity (>98%) and detects byproducts from incomplete coupling reactions .

Advanced: How do structural analogs with modified oxane/thian groups affect biological target interactions?

Methodological Answer:

  • SAR Studies:
    • Oxane Modifications: Replacing oxane-4-carbonyl with cyclopropanecarbonyl (e.g., as in ) reduces steric hindrance, enhancing binding to serotonin receptors .
    • Thian Substitutions: Thian-4-yl to thiophene-2-sulfonyl () increases hydrophilicity, altering pharmacokinetics (e.g., logP from 2.1 to 1.4) .
  • Experimental Design:
    • Use radioligand binding assays (e.g., 5-HT₆ receptor) to quantify affinity (Kᵢ values).
    • Compare with computational docking simulations (AutoDock Vina) to validate binding poses .

Advanced: What computational approaches predict reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl group as electrophilic hotspot) .
  • Molecular Dynamics (MD):
    • Simulates solvation effects in aqueous/DMSO mixtures to guide solvent selection for reactions .
  • ADMET Prediction:
    • Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA < 90 Ų favors CNS penetration) .

Data Contradiction: How to resolve discrepancies in reported synthetic yields (40–75%) across studies?

Methodological Answer:

  • Root Cause Analysis:
    • Catalyst Variability: Use of Et₃N (70% yield) vs. DBU (45% yield) in thian group substitution .
    • Temperature Gradients: Higher yields correlate with stepwise heating (25°C → 60°C) during cyclization .
  • Resolution Protocol:
    • Conduct Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, catalyst loading).
    • Validate via replicated trials under standardized conditions .

Reaction Optimization: What strategies improve efficiency of oxane-4-carbonyl introduction?

Methodological Answer:

  • Coupling Agent Screening:
    • EDC/HOBt outperforms DCC in minimizing racemization (yield increases from 60% to 85%) .
  • Solvent Effects:
    • Tetrahydrofuran (THF) enhances solubility of diazepane intermediates vs. DCM .
  • In Situ Monitoring:
    • Use FT-IR to track carbonyl stretching (1720 cm⁻¹) and optimize reaction termination time .

Advanced: How to design a stability study for this compound under physiological conditions?

Methodological Answer:

  • Buffer Systems:
    • Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Analytical Endpoints:
    • LC-MS/MS quantifies degradation products (e.g., hydrolyzed oxane moiety).
    • Circular Dichroism (CD) monitors conformational changes in the diazepane ring .

Mechanistic Insight: What is the proposed pathway for metabolic oxidation of the thian moiety?

Methodological Answer:

  • In Vitro Models:
    • Use human liver microsomes (HLMs) with NADPH cofactor to simulate Phase I metabolism .
  • Metabolite Identification:
    • UPLC-QTOF detects sulfoxide and sulfone derivatives (m/z +16 and +32 Da shifts) .
  • Enzyme Inhibition:
    • Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm isoform specificity .

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